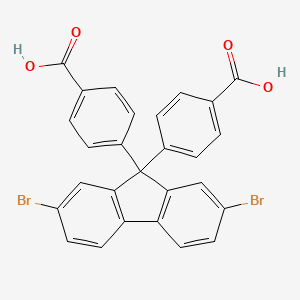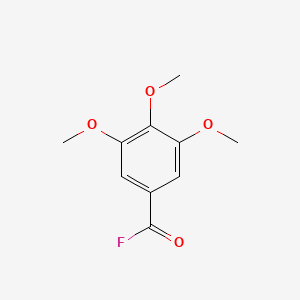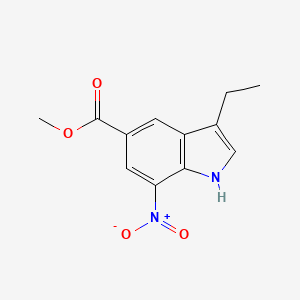![molecular formula C18H20N4O B14220202 Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-66-4](/img/structure/B14220202.png)
Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-: is a complex organic compound with a molecular formula of C18H20N4O This compound contains a benzonitrile group attached to a pyrimidine ring, which is further linked to an ethyl-piperidine moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Benzaldehyde and Hydroxylamine Hydrochloride:
Reaction: Benzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form benzaldoxime, which is then dehydrated to form benzonitrile.
-
From Benzyl Halides and Sodium Cyanide:
Reaction: Benzyl halides react with sodium cyanide in the presence of a phase transfer catalyst to form benzonitrile.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Benzonitrile can undergo oxidation reactions to form benzoic acid or benzamide under specific conditions.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction:
- Reduction of benzonitrile can lead to the formation of benzylamine.
Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
-
Substitution:
- Benzonitrile can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Reagents: Sodium hydroxide (NaOH) or other strong bases can facilitate these reactions.
Major Products:
Benzoic Acid: Formed through oxidation.
Benzylamine: Formed through reduction.
Substituted Benzonitriles: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
- Benzonitrile derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Benzonitrile compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Some benzonitrile derivatives are investigated for their potential use as therapeutic agents due to their ability to interact with specific biological targets .
Industry:
- Benzonitrile is used in the production of dyes, resins, and coatings. It serves as a precursor for the synthesis of benzoguanamine, which is used in advanced coatings .
Mechanism of Action
The mechanism of action of benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Benzonitrile: The parent compound, simpler in structure but shares the nitrile functional group.
4-Hydroxy-2-quinolones: Compounds with similar biological activities and synthetic routes.
2-(1-Benzyl-4-piperidinyl)ethanamine: A compound with a similar piperidine moiety.
Uniqueness:
- Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its combination of a benzonitrile group with a pyrimidine ring and an ethyl-piperidine moiety. This structure provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
832734-66-4 |
|---|---|
Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[2-(1-ethylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C18H20N4O/c1-2-22-9-7-17(8-10-22)23-18-20-12-16(13-21-18)15-5-3-14(11-19)4-6-15/h3-6,12-13,17H,2,7-10H2,1H3 |
InChI Key |
NZHVJPBBHJIWKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)

![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)
![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)



